Nitrofluorfène

Vue d'ensemble

Description

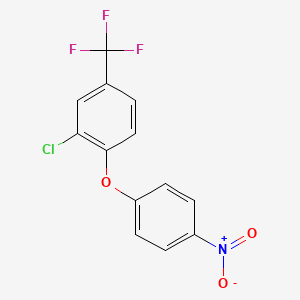

Nitrofluorfen is a diphenyl ether herbicide widely used for its effectiveness in controlling a variety of broadleaf and grassy weeds. It is known for its selective action, primarily targeting unwanted vegetation while sparing crops. The chemical structure of nitrofluorfen is characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to a benzene ring.

Applications De Recherche Scientifique

Nitrofluorfen has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the behavior of diphenyl ether herbicides and their interactions with various reagents.

Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive plant species.

Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly in the area of herbicide-based therapies.

Industry: Widely used in agriculture for weed control, contributing to increased crop yields and reduced labor costs.

Mécanisme D'action

Target of Action

Nitrofluorfen, also known as Nitrofluorofen, is a herbicide that primarily targets plants. Similar compounds such as nitrofurantoin and nitrofural have been shown to target bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate .

Mode of Action

It’s known that nitrofluorfen is taken up readily from nutrient solution by plants, but its translocation within the plant is limited . In the case of Nitrofurantoin, it is converted by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein . This suggests that Nitrofluorfen might also be metabolized to active intermediates that interfere with essential biochemical processes in plants.

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that nitrofluorfen might interfere with the citric acid cycle and the synthesis of dna, rna, and protein .

Pharmacokinetics

It’s known that nitrofluorfen is taken up readily from nutrient solution by plants, but its translocation within the plant is limited . Less than 10% of the Nitrofluorfen taken up in vitro was metabolized after 24 hours .

Action Environment

The efficacy and stability of Nitrofluorfen can be influenced by various environmental factors. For instance, the uptake and translocation of Nitrofluorfen by plants can be affected by the composition of the nutrient solution in which the plants are grown

Analyse Biochimique

Biochemical Properties

Nitrofluorfen plays a significant role in biochemical reactions, particularly in plants. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme protoporphyrinogen oxidase (PPO), which is crucial in the biosynthesis of chlorophyll. Nitrofluorfen inhibits PPO, leading to the accumulation of protoporphyrin IX, a photodynamic compound that generates reactive oxygen species (ROS) under light exposure. This oxidative stress damages cellular membranes, proteins, and nucleic acids, ultimately leading to cell death .

Cellular Effects

Nitrofluorfen affects various types of cells and cellular processes. In plant cells, it disrupts chloroplast function by inhibiting PPO, leading to impaired photosynthesis and energy production. This inhibition results in the accumulation of ROS, causing oxidative damage to cellular components. Nitrofluorfen also affects cell signaling pathways, gene expression, and cellular metabolism by inducing oxidative stress. The compound’s impact on gene expression includes the upregulation of stress-responsive genes and the downregulation of genes involved in photosynthesis .

Molecular Mechanism

The molecular mechanism of Nitrofluorfen involves its binding to the active site of PPO, inhibiting its activity. This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of the latter. Under light exposure, protoporphyrin IX generates ROS, causing oxidative damage to cellular components. Nitrofluorfen’s inhibition of PPO is a key factor in its herbicidal action, as it disrupts the biosynthesis of chlorophyll and heme, essential components for photosynthesis and respiration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nitrofluorfen change over time. The compound is relatively stable, but its herbicidal activity can decrease due to degradation and environmental factors. Studies have shown that Nitrofluorfen’s effectiveness diminishes over time, with a significant reduction in herbicidal activity observed after prolonged exposure to light and air. Long-term effects on cellular function include persistent oxidative stress and damage to cellular components, leading to reduced growth and viability of treated plants .

Dosage Effects in Animal Models

The effects of Nitrofluorfen vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and minimal cellular damage. At high doses, Nitrofluorfen can induce significant oxidative stress, leading to severe cellular damage and toxicity. Studies in animal models have shown that high doses of Nitrofluorfen can cause liver and kidney damage, as well as adverse effects on reproductive and developmental processes .

Metabolic Pathways

Nitrofluorfen is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound undergoes hydroxylation and conjugation reactions, leading to the formation of water-soluble metabolites that are excreted from the plant. Enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases play a crucial role in the metabolism of Nitrofluorfen. These enzymes facilitate the detoxification of the compound, reducing its phytotoxicity and promoting its elimination from the plant .

Transport and Distribution

Nitrofluorfen is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound can be taken up by plant roots and translocated to shoots, although its movement is limited. Nitrofluorfen interacts with transporters and binding proteins that facilitate its movement within the plant. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific transporters .

Subcellular Localization

The subcellular localization of Nitrofluorfen is primarily within the chloroplasts, where it exerts its herbicidal action. The compound targets the chloroplasts due to its interaction with PPO, an enzyme localized in the chloroplast membrane. Nitrofluorfen’s activity is influenced by its localization, as it needs to reach the chloroplasts to inhibit PPO and induce oxidative stress. The compound’s targeting signals and post-translational modifications play a role in directing it to the chloroplasts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nitrofluorfen is synthesized through a multi-step chemical process. The primary synthetic route involves the nitration of 2-chloro-4-trifluoromethylphenol to form 2-chloro-4-trifluoromethyl-1-nitrophenol. This intermediate is then reacted with 4-nitrophenol in the presence of a base, such as potassium carbonate, to yield nitrofluorfen. The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of nitrofluorfen follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to optimize yield and minimize by-products. The final product is purified through crystallization or distillation to achieve the desired purity levels for commercial use.

Analyse Des Réactions Chimiques

Types of Reactions: Nitrofluorfen undergoes several types of chemical reactions, including:

Oxidation: Nitrofluorfen can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: The nitro group in nitrofluorfen can be reduced to an amino group under specific conditions, such as the presence of reducing agents like hydrogen gas and a catalyst.

Substitution: Nitrofluorfen can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of nitrofluorfen.

Reduction Products: Amino derivatives of nitrofluorfen.

Substitution Products: Compounds with different functional groups replacing the nitro or other substituents.

Comparaison Avec Des Composés Similaires

Oxyfluorfen: Another diphenyl ether herbicide with a similar mode of action but different chemical structure.

Nitrofen: A related compound with similar herbicidal properties but different environmental and toxicological profiles.

Fluorodifen: Another herbicide in the same chemical family, used for similar applications.

Uniqueness of Nitrofluorfen: Nitrofluorfen stands out due to its high selectivity and effectiveness at low application rates. Its unique combination of functional groups provides a balance of stability and reactivity, making it a versatile herbicide for various agricultural settings. Additionally, its relatively low toxicity to non-target organisms and favorable environmental profile contribute to its widespread use.

Propriétés

IUPAC Name |

2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO3/c14-11-7-8(13(15,16)17)1-6-12(11)21-10-4-2-9(3-5-10)18(19)20/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGSVBWJVIXBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042205 | |

| Record name | Nitrofluorofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42874-01-1 | |

| Record name | Nitrofluorfen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42874-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrofluorfen [ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042874011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrofluorofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROFLUOROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y97DI21M86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

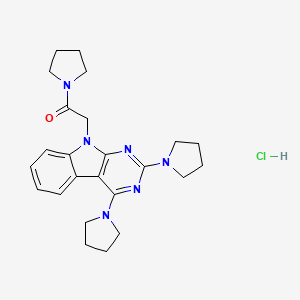

![8-methyl-3,5-dipyrrolidin-1-yl-4,6,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrochloride](/img/structure/B1678919.png)

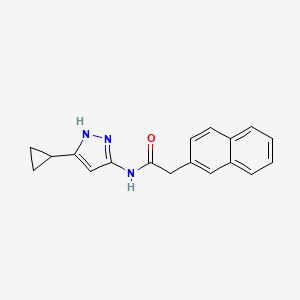

![6-Chloro-2-(1-furo[2,3-c]pyridin-5-yl-ethylsulfanyl)-pyrimidin-4-ylamine](/img/structure/B1678926.png)